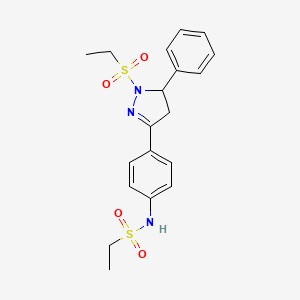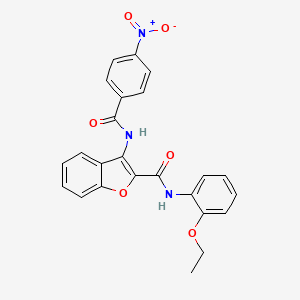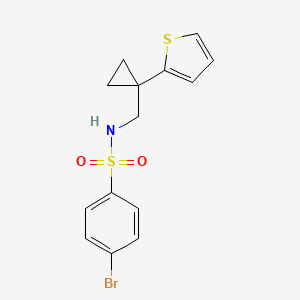
2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide” is an organic compound with the molecular formula C17H16ClIN2O2 . It belongs to the class of compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .
Synthesis Analysis
While specific synthesis methods for “2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide” were not found, it’s worth noting that similar compounds have been synthesized through various methods . For instance, (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, a related compound, is used as a reagent in the synthesis of Empagliflozin .Molecular Structure Analysis
The molecular structure of “2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide” consists of 17 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 442.679 Da and the monoisotopic mass is 441.994476 Da .Aplicaciones Científicas De Investigación
Radiolabelling and Imaging
Research has shown the potential of benzamide analogues for radiolabelling, which can be utilized in nuclear medicine and biology. For instance, an analogue of benzamide, specifically designed for radiolabelling with Na123I and Na125I, demonstrated successful optimization using the Cu(I)-added exchange labelling reaction. This finding suggests the possibility of using similar compounds, including 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide, in the development of radiotracers for diagnostic imaging (Tsopelas, 1999).
Antipathogenic Activity
Thiourea derivatives, which include various benzamide analogues, have shown significant antipathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This indicates that compounds like 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide could be explored for their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, benzamide derivatives have been used as monomers for the synthesis of novel polyimides. These polyimides show high thermal stability and solubility in various organic solvents, indicating that similar compounds, including 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide, could be valuable in creating new materials with specific desirable properties (Imai, Maldar, & Kakimoto, 1984).
Antidepressant Synthesis
Research on the synthesis of benzamide derivatives for medical applications, such as the development of antidepressants, has been reported. For example, the synthesis of befol, an antidepressant, involves the use of benzamide intermediates. This highlights the potential of using 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide in the synthesis of novel therapeutic agents (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Propiedades
IUPAC Name |
2-chloro-5-iodo-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O2/c18-16-6-1-12(19)11-15(16)17(22)20-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWPZKWBFVNTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2675653.png)

![5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2675656.png)


![N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2675663.png)



![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2675669.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B2675670.png)
![3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2675672.png)
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2675675.png)